(2-ethoxy-4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-(2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a thiazolidine ring
Preparation Methods
The synthesis of 2-(2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves multiple steps, typically starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable thioamide with an α-halo ketone. The subsequent steps involve the introduction of the methoxyphenyl group and the ethoxy group through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 2-(2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID include other thiazolidine derivatives and compounds with similar functional groups. For example:
2-(2-Methoxyethoxy)ethoxyacetic acid: This compound has a similar ethoxy group but lacks the thiazolidine ring and methoxyphenyl group.
2-(2-{2-[4-(2-Methyl-2-heptanyl)phenoxy]ethoxy}ethoxy)acetic acid: This compound has a similar phenoxyacetic acid structure but with different substituents.
The uniqueness of 2-(2-ETHOXY-4-{[(5E)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its combination of functional groups and the presence of the thiazolidine ring, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H19NO6S2 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[2-ethoxy-4-[(E)-[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H19NO6S2/c1-3-27-17-10-13(4-9-16(17)28-12-19(23)24)11-18-20(25)22(21(29)30-18)14-5-7-15(26-2)8-6-14/h4-11H,3,12H2,1-2H3,(H,23,24)/b18-11+ |
InChI Key |
FTXYMACROFHGRX-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)OCC(=O)O |
Origin of Product |
United States |
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